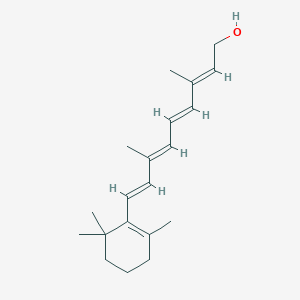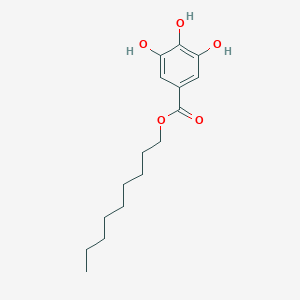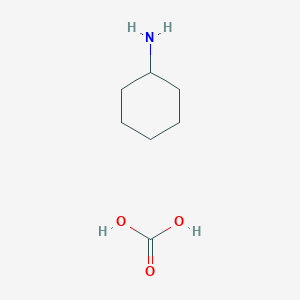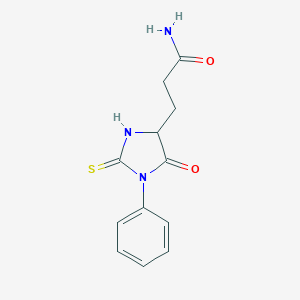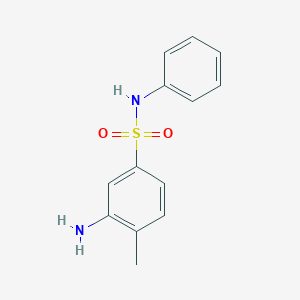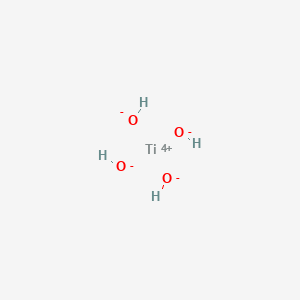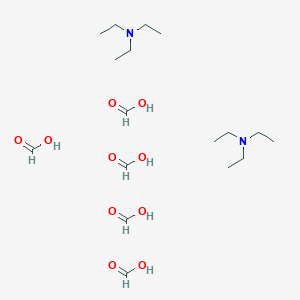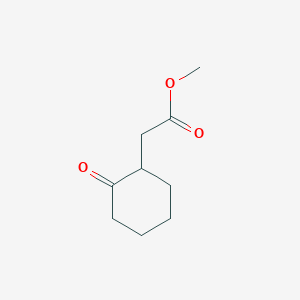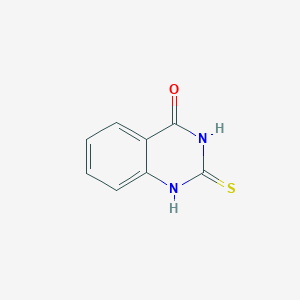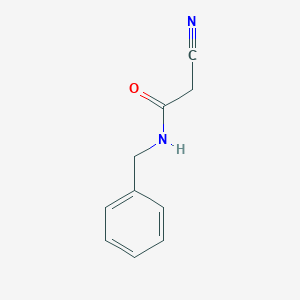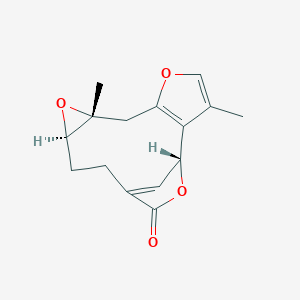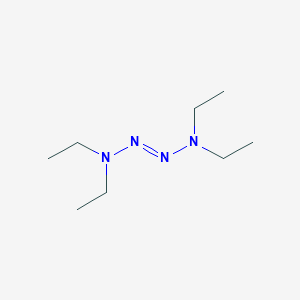
2-Tetrazene, 1,1,4,4-tetraethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tetrazene, 1,1,4,4-tetraethyl-, also known as TTEZ, is a highly reactive compound that has gained significant attention in the field of chemical synthesis and scientific research. It is a tetrazene derivative that is widely used in the development of high-energy materials, propellants, and explosives. TTEZ exhibits unique properties that make it a valuable compound for various applications, including biochemical and physiological research.
Aplicaciones Científicas De Investigación
Electronic Structures and Thermolyses
- Electronic and Thermal Properties : 2-Tetrazenes, including 1,1,4,4-tetramethyl-2-tetrazene, exhibit specific electronic structures and undergo distinct thermal decompositions. The differences in thermal decomposition among various 2-tetrazenes are linked to their molecular structures and electronic properties, as shown in the study of their electronic structures and gas-phase thermolyses by photoelectron spectroscopy (Heymanns & Rademacher, 1986).
Synthesis and Structural Studies
- Synthesis and Characterization : The synthesis of 1,1,4,4-tetrabenzyl-2-tetrazene has been explored, along with studies on its structural properties. This research contributes to understanding the formation and characteristics of cyclic 2-tetrazenes (Mataka & Anselme, 1973).
Potential in Energetic Materials
- Application in Energetic Materials : Research on 2-tetrazene derivatives, including the synthesis and evaluation of their energetic properties, highlights their potential use in low-toxicity, low-sensitivity energetic materials. This includes the study of their heat of formation, detonation parameters, and specific impulses (Miró Sabaté & Delalu, 2014).
Photodecomposition Studies
- Photodecomposition Research : Investigations into the photodecomposition of 1,4-dialkyl-1,4-diphenyl-2-tetrazenes reveal insights into their stability and behavior under light exposure. This research is particularly relevant in the context of anti-cancer agents (Child, Morton, Pidacks, & Tomcufcik, 1964).
Hydrogen Bonding and Structural Analysis
- Hydrogen Bonding and Structure : Studies on hydroxyalkyl-substituted 2-tetrazenes have provided valuable insights into hydrogen bonding in these compounds, with implications for their stability and reactivity. Structural analyses through X-ray diffraction have also been conducted (Porath, Rademacher, Boese, & Bläser, 2002).
Solvent Effects on Decomposition
- Influence of Solvent Viscosity : Research on the effect of solvent viscosity on the decomposition of tetraphenyl-2-tetrazene demonstrates how solvent properties can influence the stability and reactivity of 2-tetrazenes (Sugiyama, Nakaya, & Imoto, 1975).
Advanced Synthesis Techniques
- Synthesis of Formyl 2-Tetrazenes : The development of advanced synthesis methods for formyl 2-tetrazenes highlights the evolving techniques in creating and manipulating 2-tetrazene compounds (Delalu & Miró Sabaté, 2012).
Propiedades
Número CAS |
13304-29-5 |
|---|---|
Nombre del producto |
2-Tetrazene, 1,1,4,4-tetraethyl- |
Fórmula molecular |
C8H20N4 |
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
N-[(E)-diethylaminodiazenyl]-N-ethylethanamine |
InChI |
InChI=1S/C8H20N4/c1-5-11(6-2)9-10-12(7-3)8-4/h5-8H2,1-4H3/b10-9+ |
Clave InChI |
DTPTYCXQWZYACS-MDZDMXLPSA-N |
SMILES isomérico |
CCN(CC)/N=N/N(CC)CC |
SMILES |
CCN(CC)N=NN(CC)CC |
SMILES canónico |
CCN(CC)N=NN(CC)CC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



